molecular formula C25H28BrP B8305385 (Cyclohexylmethyl)triphenylphosphonium bromide

(Cyclohexylmethyl)triphenylphosphonium bromide

Cat. No. B8305385
M. Wt: 439.4 g/mol
InChI Key: WGKJVVSZBRJVNS-UHFFFAOYSA-M
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Patent
US04994477

Procedure details

A solution of 5.80 g (21.9 mmol) of triphenylphosphine and 8.00 g (43.8 mmol) of cyclohexylmethyl bromide in 30 ml of toluene was heated at reflux for 4 days. After removal of solvent in vacuo, the residue was taken up in tetrahydrofuran and filtered to give 6.96 g (37%) of the desired compound.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
37%

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:20]1([CH2:26][Br:27])[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1>C1(C)C=CC=CC=1>[Br-:27].[CH:20]1([CH2:26][P+:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1 |f:3.4|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
8 g
Type
reactant
Smiles
C1(CCCCC1)CBr
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
After removal of solvent in vacuo
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
[Br-].C1(CCCCC1)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.96 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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